2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride
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Overview
Description
The compound “2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride” is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds containing the pyrazolo[3,4-d]pyrimidine linkage has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The yield of a similar compound was reported to be 62% .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques like 1H NMR . For instance, a similar compound showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques like 1H NMR . For instance, a similar compound was reported to be a yellow liquid .
Scientific Research Applications
Synthesis and Structural Analysis
A series of compounds including (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)-ethan-1-amines were prepared, showcasing the versatility of the core structure in synthesizing heteroaryl ethanamines. This synthesis involves cyclization, followed by acidolytic removal of protecting groups and stereoselective catalytic hydrogenation, highlighting the chemical utility of pyrazolopyrimidin derivatives in generating novel compounds with potential biological activities (Svete et al., 2015).
Biological Evaluation as Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities. The synthesis of these compounds involved condensation reactions leading to various derivatives, which were then screened for cytotoxic and enzymatic inhibition properties, showing the potential of pyrazolopyrimidine compounds in developing new therapeutic agents (Rahmouni et al., 2016).
Antitumor Activity and Structural Characterization
The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazolo[3,4-d]pyrimidine, were undertaken to improve cell wall barrier transport. These compounds were evaluated for their antitumor activity, showcasing specific derivatives with promising efficacy, indicating the applicability of pyrazolopyrimidine derivatives in cancer therapy research (Maftei et al., 2016).
Quantum Chemical Calculations and Cytotoxic Activity
Pyrazolopyrimidin-4-one derivatives were synthesized and characterized, including quantum chemical calculations to explore their molecular properties. These compounds were tested against cancer cell lines, illustrating the methodological approach in utilizing pyrazolopyrimidine derivatives to assess and predict their biological activities, further supporting their potential in anticancer research (Kökbudak et al., 2020).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of pyrazole derivatives, including pyrazolopyrimidines, for their antimicrobial and antifungal activities were investigated. These studies highlight the broad spectrum of biological activities associated with pyrazolopyrimidine compounds, underlining their importance in developing new antibacterial and antifungal therapies (El-Sawy et al., 2014).
Future Directions
Mechanism of Action
Target of action
Compounds with a pyrazolo[3,4-d]pyrimidine scaffold, similar to “2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride”, have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of action
These compounds interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression . This can result in the induction of apoptosis within certain cells .
Biochemical pathways
The primary pathway affected by these compounds is the cell cycle. By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to cell death .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting they may have favorable bioavailability .
Result of action
The inhibition of CDK2 by these compounds can lead to significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . This suggests that these compounds may have potential as anticancer agents .
properties
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6.ClH/c16-6-5-10-8-21(13-4-2-1-3-11(10)13)15-12-7-19-20-14(12)17-9-18-15;/h1-4,7,9-10H,5-6,8,16H2,(H,17,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGAQLQXDHSMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C3=NC=NC4=C3C=NN4)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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